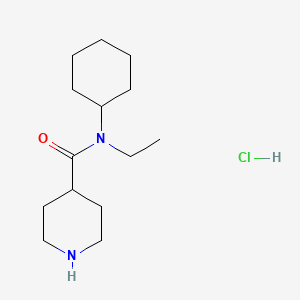
5-Chloro-2-iodo-m-xylene
Overview
Description
5-Chloro-2-iodo-m-xylene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of both chlorine and iodine substituents on a xylene ring, specifically at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-m-xylene typically involves halogenation reactions. One common method is the iodination of 5-chloro-m-xylene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodo-m-xylene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the halogen substituents can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 5-chloro-2-hydroxy-m-xylene, while oxidation with potassium permanganate can produce this compound-1,2-diol.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodo-m-xylene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study halogenated aromatic hydrocarbons’ interactions with biological systems. It helps in understanding the effects of halogenation on the biological activity of aromatic compounds.
Medicine: Although not a drug itself, this compound can be used in medicinal chemistry to develop new therapeutic agents. Its halogenated structure can be modified to enhance the pharmacological properties of potential drug candidates.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-m-xylene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:
Halogen Bonding: The chlorine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, affecting the compound’s chemical behavior.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
5-Chloro-2-bromo-m-xylene: Similar to 5-Chloro-2-iodo-m-xylene but with a bromine atom instead of iodine.
5-Chloro-2-fluoro-m-xylene: Contains a fluorine atom in place of iodine.
5-Chloro-2-methyl-m-xylene: Has a methyl group instead of iodine.
Uniqueness: this compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, being larger and more polarizable than bromine or fluorine, can engage in stronger halogen bonding interactions. This makes this compound particularly useful in applications where such interactions are critical.
Properties
IUPAC Name |
5-chloro-2-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCLAOKMYRFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)
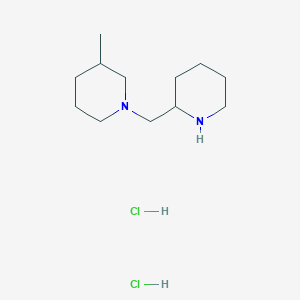
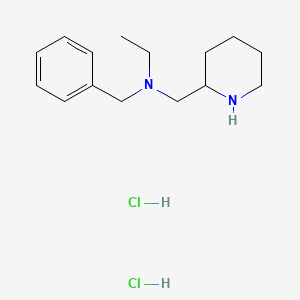
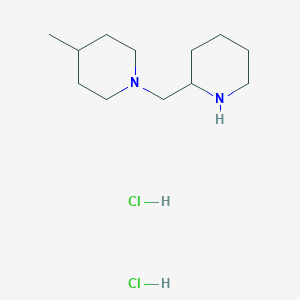
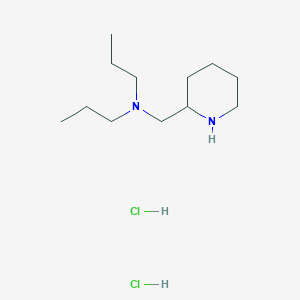
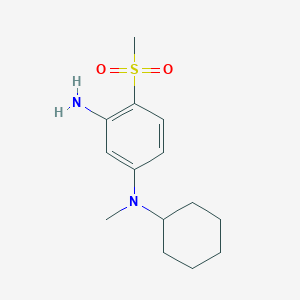
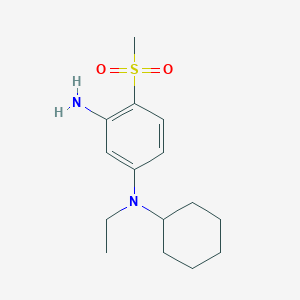
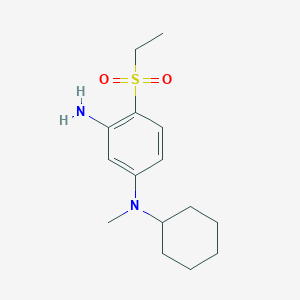
![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)


